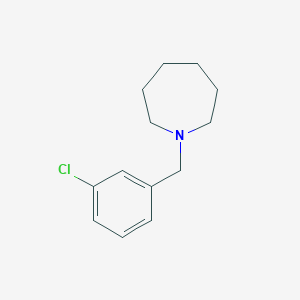

1-(3-chlorobenzyl)azepane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]azepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN/c14-13-7-5-6-12(10-13)11-15-8-3-1-2-4-9-15/h5-7,10H,1-4,8-9,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGZESGWVBIWFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198178 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Chemical Reactivity and Mechanistic Investigations of 1 3 Chlorobenzyl Azepane Systems

Reactivity at the Azepane Nitrogen Center

The nitrogen atom in the azepane ring of 1-(3-chlorobenzyl)azepane is a nucleophilic and basic center. Its reactivity is characteristic of a tertiary amine, though influenced by the steric bulk of the seven-membered ring and the electronic nature of the N-benzyl substituent. The lone pair of electrons on the nitrogen atom allows it to react with a variety of electrophiles.

One of the primary reactions involving the azepane nitrogen is quaternization . This occurs when the nitrogen atom attacks an electrophilic carbon, such as that in an alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. The general mechanism involves the nucleophilic attack of the nitrogen on the electrophile, displacing a leaving group. The rate of this reaction can be influenced by the nature of the electrophile and the solvent system employed.

Another key aspect of the nitrogen's reactivity is its ability to act as a base, accepting a proton from an acid to form an azepanium salt. The basicity of the nitrogen is a fundamental property that governs its behavior in acidic media and its ability to participate in acid-catalyzed reactions.

The reactivity of the azepane nitrogen can be summarized in the following table:

| Reaction Type | Reagent | Product Type |

| Quaternization | Alkyl Halide (R-X) | Quaternary Ammonium Salt |

| Protonation | Acid (H-A) | Azepanium Salt |

| Coordination | Metal Ion (Mⁿ⁺) | Metal Complex |

Transformations Involving the Chlorobenzyl Moiety

The chlorobenzyl portion of the molecule offers a distinct set of reactive possibilities, primarily centered around the carbon-chlorine bond and the aromatic ring. The chlorine atom, being a good leaving group, makes the benzylic carbon susceptible to nucleophilic substitution reactions . A wide range of nucleophiles can displace the chloride, allowing for the introduction of various functional groups.

For instance, reaction with cyanide ions can yield the corresponding nitrile, while reaction with alkoxides can produce ethers. These transformations typically proceed via an SN2 mechanism, although under certain conditions, an SN1 pathway involving a benzylic carbocation intermediate may be accessible.

The aromatic ring itself can undergo electrophilic aromatic substitution , such as nitration or halogenation. The position of the chlorine atom and the electron-withdrawing nature of the azepan-1-ylmethyl substituent direct incoming electrophiles primarily to the ortho and para positions relative to the benzyl (B1604629) group. However, the chloro group is an ortho, para-director, while the benzylamine (B48309) substituent is also generally considered ortho, para-directing. The interplay of these directing effects will influence the regioselectivity of the substitution.

Exploration of Reaction Pathways and Intermediate Species

Detailed mechanistic studies on this compound itself are not extensively documented in publicly available literature. However, the reaction pathways can be inferred from the well-established reactivity of its constituent functional groups.

For nucleophilic substitution at the benzylic carbon, the reaction likely proceeds through a transition state where the nucleophile is forming a bond to the carbon while the carbon-chlorine bond is breaking. The stability of this transition state is influenced by steric and electronic factors. The formation of a benzylic carbocation as a discrete intermediate is also possible, particularly with weaker nucleophiles or in polar, protic solvents that can stabilize the charged species.

In the case of electrophilic aromatic substitution, the mechanism involves the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion . The electrophile adds to the aromatic ring, and the positive charge is delocalized across the ring system. Subsequent loss of a proton restores the aromaticity and yields the substituted product.

Derivatization Strategies for this compound

The dual reactivity of this compound allows for a variety of derivatization strategies, enabling the synthesis of a library of related compounds. These strategies can target either the azepane nitrogen or the chlorobenzyl moiety.

Derivatization at the Azepane Nitrogen:

Quaternization: As previously mentioned, reaction with various alkyl or benzyl halides can introduce a wide range of substituents, leading to a diverse set of quaternary ammonium salts.

Derivatization at the Chlorobenzyl Moiety:

Nucleophilic Substitution: This is a powerful tool for introducing new functional groups. For example, reaction with secondary amines can lead to the formation of tertiary amines, while reaction with thiols can yield thioethers.

Suzuki Coupling: The carbon-chlorine bond can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the formation of a new carbon-carbon bond by reacting with a boronic acid, enabling the introduction of aryl or vinyl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction can be used to form a new carbon-nitrogen bond by reacting the chlorobenzyl group with an amine.

The following table summarizes some potential derivatization strategies:

| Target Site | Reaction Type | Reagent | Resulting Functional Group |

| Azepane Nitrogen | Quaternization | R-X | Quaternary Ammonium |

| Chlorobenzyl Moiety | Nucleophilic Substitution | Nu⁻ | -Nu |

| Chlorobenzyl Moiety | Suzuki Coupling | R-B(OH)₂ / Pd catalyst | -R (Aryl, Vinyl) |

| Chlorobenzyl Moiety | Buchwald-Hartwig Amination | R₂NH / Pd catalyst | -NR₂ |

These derivatization strategies highlight the versatility of this compound as a scaffold for chemical synthesis.

Advanced Spectroscopic Characterization Techniques for 1 3 Chlorobenzyl Azepane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum of 1-(3-chlorobenzyl)azepane, distinct signals are expected for the protons of the 3-chlorobenzyl group and the azepane ring. The aromatic protons on the substituted benzene (B151609) ring typically appear in the downfield region (δ 7.0-7.4 ppm). Due to the chloro-substituent at the C3 position, these four protons will exhibit a complex splitting pattern. The benzylic protons (Ar-CH₂-N) are expected to produce a singlet at approximately δ 3.5-3.9 ppm. acs.org

The protons on the seven-membered azepane ring will show more complex signals in the upfield region. The protons on the carbons adjacent to the nitrogen atom (α-protons, C2 and C7) are deshielded and would likely appear as multiplets around δ 2.5-2.8 ppm. The remaining methylene (B1212753) protons on the azepane ring (β- and γ-protons at C3, C4, C5, and C6) would produce overlapping multiplets in the δ 1.5-1.9 ppm range. The flexible nature of the azepane ring can lead to broadness in these signals. clockss.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Cₐᵣ-H) | 7.0 - 7.4 | Multiplet |

| Benzylic (Ar-CH₂) | 3.5 - 3.9 | Singlet |

| Azepane (α-CH₂) | 2.5 - 2.8 | Multiplet |

Data is predicted based on analogous structures. acs.org

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are anticipated for the aromatic, benzylic, and azepane carbons. The carbon atoms of the 3-chlorobenzyl group are expected in the aromatic region (δ 125-140 ppm). The carbon bearing the chlorine atom (C3 of the benzene ring) will have a characteristic shift, as will the quaternary carbon to which the benzyl (B1604629) group is attached. umich.edu

The benzylic carbon (Ar-CH₂) signal is typically found around δ 60-65 ppm. acs.org The carbons of the azepane ring will appear further upfield. The α-carbons (C2 and C7) adjacent to the nitrogen are expected around δ 54-58 ppm, while the β- and γ-carbons (C3, C4, C5, C6) would resonate at approximately δ 26-30 ppm. acs.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (Cₐᵣ) | 125 - 140 |

| Benzylic (Ar-CH₂) | 60 - 65 |

| Azepane (α-C) | 54 - 58 |

Data is predicted based on analogous structures. acs.org

To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. It would confirm the coupling between adjacent protons in the azepane ring and within the aromatic system, helping to trace the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbons, for example, linking the benzylic proton signal to the benzylic carbon signal. rsc.org

Mass Spectrometry (MS) for Molecular Formula Elucidation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. For this compound (C₁₂H₁₆ClN), the high-resolution mass spectrum would show a molecular ion peak [M]⁺• and an [M+2]⁺• peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Electron impact (EI) mass spectrometry also provides information about the molecule's structure through its fragmentation pattern. The fragmentation of this compound is expected to be dominated by alpha-cleavage, a common pathway for amines. libretexts.org Key fragmentation pathways would include:

Loss of the chlorobenzyl radical: Cleavage of the C-N bond between the benzyl group and the azepane ring.

Formation of the chlorotropylium ion: The most prominent peak is often the formation of the C₇H₆Cl⁺ ion at m/z 125, resulting from the cleavage of the bond alpha to the benzene ring. libretexts.org

Fragmentation of the azepane ring: Various ring-opening and cleavage patterns of the azepane moiety would result in smaller fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

C-H stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the azepane and benzylic methylene groups would appear just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹). nepjol.info

C=C stretching: Aromatic ring C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-N stretching: The stretching vibration for the tertiary amine C-N bond is expected in the 1000-1250 cm⁻¹ range.

C-Cl stretching: A band corresponding to the C-Cl stretch would be present in the fingerprint region, typically between 600 and 800 cm⁻¹.

X-ray Crystallography for Solid-State Structure and Stereochemistry Determination

A key structural feature that could be elucidated is the conformation of the seven-membered azepane ring. Saturated seven-membered rings like azepane are flexible and can adopt several low-energy conformations, such as the chair and boat forms. thieme-connect.de X-ray analysis would reveal which conformation is preferred in the crystal lattice and would precisely define the orientation of the 3-chlorobenzyl substituent relative to the azepane ring.

Computational and Theoretical Chemistry Studies on 1 3 Chlorobenzyl Azepane Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are indispensable for mapping the electronic properties and energetic profiles of molecules like 1-(3-chlorobenzyl)azepane. Through these methods, a detailed picture of molecular orbitals, the distribution of charges, and the relative stabilities of various molecular states can be achieved.

Ab initio and Density Functional Theory (DFT) represent two of the most robust quantum chemical methods for investigating azepane systems. researchgate.net Ab initio techniques, which include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are formulated from first principles without reliance on experimental data, offering a stringent approach to calculating molecular electronic structure. researchgate.netnih.gov

DFT has emerged as a dominant tool in computational chemistry, prized for its effective combination of precision and computational efficiency. nih.gov Its theoretical basis lies in the Hohenberg-Kohn theorems, which assert that the ground-state properties of a system are determined by its electron density. nih.gov Functionals like B3LYP and M06-2X are frequently employed to approximate the exchange-correlation energy, a key and complex component of the calculation. researchgate.netnih.gov

For this compound, DFT calculations can elucidate important electronic characteristics. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly significant, as their energies and spatial distributions are fundamental to understanding the molecule's reactivity. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Dipole Moment | 2.7 D | B3LYP/6-311++G(d,p) |

| HOMO Energy | -7.1 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -0.8 eV | B3LYP/6-311++G(d,p) |

This interactive table contains hypothetical data based on typical values for similar organic molecules.

These calculations provide a quantitative look at the molecule's electronic landscape, highlighting regions of high or low electron density and predicting its kinetic stability through the HOMO-LUMO gap.

The seven-membered azepane ring exhibits significant flexibility, allowing it to exist in numerous low-energy conformations. A thorough understanding of this conformational landscape is vital, as a molecule's biological function is often linked to a specific three-dimensional arrangement. Computational methods are key to identifying these stable conformers and the energetic barriers that separate them.

The principal conformations for the azepane ring include the chair and boat forms, along with several twisted variations. nih.gov Studies on cycloheptane (B1346806) and its derivatives have shown that they often favor twist-chair or twist-boat conformations. nih.gov For this compound, the rotational freedom of the 3-chlorobenzyl substituent adds another layer of complexity to the conformational possibilities.

Conformational search algorithms, often initiated with molecular mechanics (MM) force fields, can map out the potential energy surface. The geometries and energies of the resulting conformers are then typically refined using more accurate quantum chemical methods like DFT to construct a detailed conformational landscape. nih.gov

Molecular Dynamics Simulations for Conformational Fluxionality

While quantum chemical calculations offer static snapshots, molecular dynamics (MD) simulations provide a dynamic perspective on molecular behavior over time. mdpi.com By solving Newton's equations of motion for the atoms within a system, MD simulations can explore the vastness of conformational space and illuminate time-dependent properties. mdpi.com

In the context of this compound, MD simulations can track the transitions between various chair and boat conformers of the azepane ring, as well as the rotation of the benzyl (B1604629) substituent. These simulations can be conducted in different environments, such as in a vacuum or solvated in water, to assess the influence of the medium on conformational preferences. Analysis of the simulation trajectories can yield insights into the most populated conformational states and the dynamics of interconversion.

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling serves as a predictive tool for molecular reactivity and the elucidation of reaction mechanisms. For this compound, this can involve pinpointing the most probable sites for chemical attack and charting the potential energy surfaces of various chemical transformations.

DFT calculations are used to compute reactivity descriptors, such as the Fukui function and local softness, which help identify the most reactive centers within a molecule. nih.gov For example, the nitrogen atom in the azepane ring is an anticipated site for reactions like protonation or alkylation.

Furthermore, computational models can map entire reaction pathways, which includes locating transition state structures and calculating the associated activation energies. psu.edu This information is critical for understanding potential metabolic transformations of this compound or its mode of interaction with biological targets.

Rational Design Principles in Azepane Chemistry via Theoretical Insights

The knowledge garnered from computational and theoretical studies forms a robust basis for the rational design of new azepane derivatives with tailored properties. openmedicinalchemistryjournal.com By comprehending structure-activity relationships (SAR) at the molecular level, chemists can make strategic modifications to enhance attributes like potency, selectivity, or pharmacokinetic profiles. nih.gov

For instance, if a specific conformation of this compound is identified as the bioactive form, computational modeling can guide the design of new analogs that are conformationally restricted to this shape, potentially boosting binding affinity. nih.gov Similarly, if a metabolic vulnerability is computationally identified, molecular modifications can be proposed to block this undesired pathway. These theoretical insights are instrumental in accelerating the drug discovery process, making it more efficient and targeted. nih.govnih.gov

Emerging Research Directions and Future Prospects in 1 3 Chlorobenzyl Azepane Chemistry

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of 1-(3-chlorobenzyl)azepane and its derivatives is an area of active development, with a focus on improving efficiency, selectivity, and sustainability. While specific literature on the direct synthesis of this compound is limited, methodologies for analogous compounds provide a roadmap for its preparation.

One promising approach is the adaptation of cross-coupling reactions. For instance, the synthesis of the analogous 1-(3-bromobenzyl)azepane (B2519242) is achieved through a Suzuki-Miyaura cross-coupling reaction. nih.gov This method involves the palladium-catalyzed coupling of an aryl halide with a suitable partner. A plausible synthetic route for this compound could, therefore, involve the reaction of 3-chlorobenzyl halide with azepane.

Another avenue for the synthesis of the azepane ring system involves ring expansion strategies. rsc.org These methods often start from more readily available smaller rings, such as piperidines, and expand them to the seven-membered azepane core. Furthermore, palladium-catalyzed reactions have been effectively used for the synthesis of various dibenzo[b,f]azepine derivatives, which could potentially be adapted for the target molecule. beilstein-journals.org

Recent advances in photoredox catalysis and flow chemistry also present opportunities for more sustainable and efficient syntheses of such compounds. These techniques can offer milder reaction conditions, reduced waste, and improved scalability compared to traditional methods. researchgate.netdntb.gov.ua

| Synthetic Approach | Description | Potential Advantages |

| Nucleophilic Substitution | Reaction of 3-chlorobenzyl chloride or bromide with azepane. | A straightforward and direct method. |

| Reductive Amination | Reaction of 3-chlorobenzaldehyde (B42229) with azepane in the presence of a reducing agent. | Can be a one-pot procedure. |

| Ring Expansion | Starting from a substituted piperidine (B6355638) derivative. rsc.org | Allows for stereoselective synthesis. rsc.org |

| Palladium-Catalyzed Cross-Coupling | Adaptation of methods used for similar structures, such as the Suzuki-Miyaura reaction. nih.govresearchgate.net | High efficiency and selectivity. nih.gov |

This table presents potential synthetic routes for this compound based on established methodologies for analogous compounds.

Development of Advanced Analytical Protocols

The unambiguous characterization of this compound is crucial for its use in any research or application. While detailed analytical data for this specific compound is not widely published, standard analytical techniques for organic molecules would be employed for its identification and purity assessment. For some rare or novel research chemicals, the responsibility of confirming the product's identity and purity may lie with the buyer. mdpi.comsigmaaldrich.com

Advanced analytical protocols for the characterization of this compound and its derivatives would likely involve a combination of spectroscopic and chromatographic methods. High-resolution mass spectrometry (HRMS) would be essential for confirming the molecular formula. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and two-dimensional techniques like COSY and HMBC, would be vital for elucidating the detailed molecular structure and confirming the connectivity of the atoms. nih.gov

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), would be employed to determine the purity of the compound. The development of chiral HPLC methods would also be necessary for the separation and analysis of enantiomers if the synthesis results in a racemic mixture.

| Analytical Technique | Purpose | Expected Information |

| 1H NMR Spectroscopy | Structural elucidation. | Chemical shifts, integration, and coupling patterns of protons. |

| 13C NMR Spectroscopy | Structural confirmation. | Chemical shifts of carbon atoms in the molecule. |

| Mass Spectrometry (MS/HRMS) | Determination of molecular weight and formula. | Precise mass-to-charge ratio. nih.gov |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for C-H, C-N, and C-Cl bonds. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation. | Retention time and peak purity. |

This table summarizes the standard analytical techniques expected to be used for the characterization of this compound.

Theoretical Predictions Guiding Experimental Research

Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of this compound. nih.gov Such studies can provide insights into the molecule's conformational preferences, bond lengths, bond angles, and electronic distribution. This information is valuable for understanding the molecule's stability and reactivity. nih.gov

Molecular modeling and docking studies can be used to predict the potential interactions of this compound with biological targets. This can help in identifying potential applications in medicinal chemistry and guiding the design of new derivatives with enhanced activity.

Furthermore, computational tools can aid in the development of synthetic routes. Retrosynthetic analysis software can suggest potential synthetic pathways, helping chemists to design more efficient and practical syntheses.

Potential Roles in Specialized Chemical Applications (excluding explicitly prohibited categories)

The unique structural features of this compound, combining a flexible seven-membered ring with a substituted aromatic moiety, suggest its potential for a variety of specialized chemical applications. The applications of analogous compounds provide a strong indication of the potential research avenues for this molecule.

The azepane scaffold is a recognized privileged structure in medicinal chemistry, with numerous FDA-approved drugs containing this motif. nih.gov The bromo-analog, 1-(3-bromobenzyl)azepane, is noted for its use as a pharmaceutical intermediate, particularly for compounds targeting neurological disorders. nih.gov This suggests that this compound could also serve as a valuable building block in the synthesis of novel therapeutic agents.

In the realm of materials science, the heterocyclic nature of the azepane ring in conjunction with the chlorobenzyl group could lead to the development of new materials with interesting electronic or mechanical properties. nih.gov For example, it could be explored as a component in the synthesis of novel polymers or organic electronic materials.

The compound can also serve as a research tool. Its structure makes it an interesting model for studying the reactivity and properties of azepane derivatives and for exploring new chemical transformations. nih.gov

| Potential Application Area | Rationale Based on Analogous Compounds |

| Pharmaceutical Intermediate | The azepane ring is a common motif in bioactive compounds, and the bromo-analog is used in the synthesis of compounds for neurological disorders. nih.govnih.gov |

| Material Science | The heterocyclic structure suggests potential for use in developing new polymers or electronic materials. nih.gov |

| Research Chemical | Can be used as a model compound to study the chemistry of azepane derivatives. nih.gov |

This table outlines potential application areas for this compound based on the known uses of structurally related compounds.

Q & A

Q. What are the optimal synthetic routes for 1-(3-chlorobenzyl)azepane, and how can reaction conditions be controlled to improve yield?

The synthesis of this compound typically involves nucleophilic substitution or reductive amination. A validated method (85% yield) uses 3-chlorobenzylamine and azepane under catalytic hydrogenation or metal-mediated coupling (e.g., palladium catalysts) . Key parameters include:

- Catalyst selection : Palladium or nickel catalysts enhance regioselectivity.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction kinetics.

- Temperature control : Reactions at 60–80°C minimize side products like N-alkylation byproducts.

- Purification : Column chromatography (Al₂O₃, n-pentane/EtOAc gradient) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Critical for confirming regiochemistry. For example, the benzyl proton signal appears at δ 3.61 (s, 2H), while azepane protons resonate between δ 1.58–2.66 .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 224.08 for [M+H]⁺).

- IR spectroscopy : Identifies C-Cl stretching (~750 cm⁻¹) and NH deformation (~1600 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications at the benzyl position influence biological activity?

Comparative studies of halogenated analogs (e.g., 3-chloro vs. 4-fluoro substitution) reveal:

- Electronic effects : Chlorine’s electron-withdrawing nature enhances electrophilic reactivity, impacting receptor binding (e.g., σ-receptor affinity) .

- Bioactivity : 3-chloro derivatives show higher metabolic stability compared to fluoro analogs due to reduced CYP450-mediated oxidation .

- Data contradiction : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., cell line variability). Validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular docking : Use Schrödinger Suite or AutoDock to simulate binding to targets like dopamine receptors. The chlorobenzyl group often occupies hydrophobic pockets, while azepane’s flexibility aids in induced-fit binding .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and hydrogen bond persistence .

- QSAR models : Corrogate substituent effects (e.g., Hammett σ values) with activity data to design optimized analogs .

Q. What strategies resolve contradictions in reported biological activity data?

- Standardized assays : Use identical cell lines (e.g., HEK293 for GPCR studies) and buffer conditions (pH 7.4, 37°C).

- Metabolic profiling : Compare hepatic microsomal stability across species (e.g., human vs. rat) to explain variability in half-life .

- Orthogonal validation : Pair in vitro binding assays with functional readouts (e.g., cAMP accumulation for GPCRs) .

Stability and Degradation

Q. How should this compound be stored to prevent degradation?

- Temperature : Store at –20°C in amber vials to avoid photodegradation.

- Solvent : Dissolve in anhydrous DMSO or ethanol to minimize hydrolysis.

- Handling : Use inert atmosphere (N₂/Ar) for long-term storage. Degradation products (e.g., chlorobenzaldehyde) can be monitored via GC-MS .

Comparative Analysis

Q. How does this compound compare to piperazine or morpholine analogs?

- Ring size effects : Azepane’s 7-membered ring enhances conformational flexibility, improving membrane permeability vs. rigid 6-membered piperazines .

- Biological selectivity : Chlorobenzyl-azepane shows 10× higher selectivity for serotonin receptors over histamine receptors compared to morpholine analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.